Veraguensin

Description

This compound has been reported in Nectandra angustifolia, Nectandra puberula, and other organisms with data available.

Structure

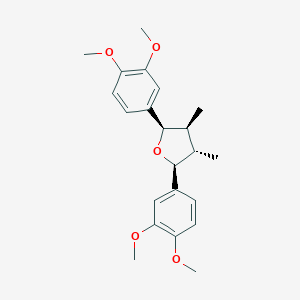

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2R,3S,4S,5S)-2,5-bis(3,4-dimethoxyphenyl)-3,4-dimethyloxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O5/c1-13-14(2)22(16-8-10-18(24-4)20(12-16)26-6)27-21(13)15-7-9-17(23-3)19(11-15)25-5/h7-14,21-22H,1-6H3/t13-,14-,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLJAVUZBHSLLJL-GKHNXXNSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(OC1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H](O[C@H]1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90332044 | |

| Record name | (+)-Veraguensin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19950-55-1 | |

| Record name | Veraguensin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19950-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Veraguensin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Veraguensin: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Veraguensin, a naturally occurring tetrahydrofuran neolignan, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known natural sources of this compound and details the methodologies for its extraction, isolation, and purification. The information presented herein is intended to serve as a practical resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound has been identified in several plant genera, primarily within the Myristicaceae and Piperaceae families. The principal known natural sources are detailed in Table 1.

Table 1: Natural Plant Sources of this compound

| Family | Genus | Species | Plant Part | Reference(s) |

| Myristicaceae | Virola | Virola surinamensis | Twigs, Fruits | [1] |

| Myristicaceae | Virola | Virola elongata | Fruits | |

| Piperaceae | Piper | Piper decurrens | Not specified | [2] |

| Magnoliaceae | Magnolia | Not specified | Not specified | |

| Araceae | Acorus | Acorus gramineus | Not specified |

Note: While some sources mention the presence of this compound in the Magnolia and Acorus genera, specific species and detailed isolation reports are less common in the available literature.

The most extensively documented source for the isolation of this compound is from species of the Virola genus, particularly Virola surinamensis[1].

Experimental Protocol: Isolation of this compound from Virola surinamensis

The following protocol is a composite methodology based on standard phytochemical isolation techniques for neolignans from plant materials and specific references to the isolation of related compounds from the Virola genus.

Plant Material Collection and Preparation

-

Collection: Collect fresh twigs of Virola surinamensis.

-

Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

-

Grinding: Grind the dried twigs into a coarse powder using a mechanical grinder to increase the surface area for extraction.

Extraction

-

Solvent Maceration:

-

Submerge the powdered plant material in a suitable organic solvent. Dichloromethane or a mixture of dichloromethane and methanol (e.g., 1:1 v/v) is commonly used for the extraction of neolignans.

-

Use a plant material to solvent ratio of approximately 1:5 to 1:10 (w/v).

-

Allow the mixture to macerate at room temperature for a period of 48 to 72 hours with occasional agitation.

-

-

Filtration and Concentration:

-

Filter the mixture through cheesecloth and then Whatman No. 1 filter paper to remove solid plant debris.

-

Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates and concentrate the crude extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to yield a viscous crude extract.

-

Fractionation and Purification

The purification of this compound from the crude extract is typically achieved through a series of chromatographic techniques.

Workflow for this compound Isolation

Caption: A generalized workflow for the isolation and purification of this compound.

Step 1: Vacuum Liquid Chromatography (VLC) - Initial Fractionation

-

Column Packing: Pack a VLC column with silica gel 60.

-

Sample Loading: Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the packed column.

-

Elution: Elute the column with a stepwise gradient of solvents with increasing polarity, for instance, starting with 100% n-hexane, followed by increasing proportions of ethyl acetate (EtOAc) in n-hexane, and concluding with methanol (MeOH).

-

Fraction Collection: Collect fractions of suitable volumes and monitor by Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.

Step 2: Column Chromatography (CC) - Further Purification

-

Column Preparation: Pack a glass column with silica gel 60 using a slurry method with the initial mobile phase.

-

Sample Application: Load the this compound-containing fraction (identified by TLC and/or bioassay) from the VLC step onto the column.

-

Elution: Elute the column with an appropriate solvent system, often a mixture of n-hexane and ethyl acetate in an isocratic or gradient mode. The optimal solvent system should be determined by prior TLC analysis.

-

Fraction Analysis: Collect fractions and analyze them by TLC. Fractions containing the compound of interest (this compound) are combined and the solvent is evaporated.

Step 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC) - Final Purification

-

Column: Use a reverse-phase C18 column.

-

Mobile Phase: A mixture of methanol and water or acetonitrile and water is typically used. The exact ratio should be optimized to achieve good separation.

-

Injection and Elution: Dissolve the semi-pure this compound fraction in the mobile phase, filter through a 0.45 µm filter, and inject onto the HPLC system. Elute with the optimized mobile phase.

-

Detection and Collection: Monitor the elution profile using a UV detector (detection wavelength can be guided by UV-Vis spectroscopy of the semi-pure sample). Collect the peak corresponding to this compound.

-

Purity Confirmation: The purity of the isolated this compound should be confirmed by analytical HPLC and its structure elucidated using spectroscopic methods such as NMR (¹H, ¹³C, COSY, HMBC, HSQC) and Mass Spectrometry (MS).

Quantitative Data

Currently, there is a notable lack of published quantitative data regarding the yield of this compound from its natural sources. The yield of natural products can vary significantly based on factors such as the geographical location of the plant, season of collection, and the specific extraction and purification methods employed. Researchers undertaking the isolation of this compound are encouraged to meticulously document and report yields at each stage of the process to contribute to the body of knowledge.

Table 2: Hypothetical Yield Data for this compound Isolation

| Isolation Stage | Starting Material (g) | Product Weight (g) | Yield (%) | Purity (%) |

| Extraction | 1000 (Dried Plant) | 50.0 | 5.0 | <1 |

| VLC Fractionation | 50.0 (Crude Extract) | 5.0 | 10.0 | ~20 |

| Column Chromatography | 5.0 (VLC Fraction) | 0.5 | 10.0 | ~80 |

| Preparative HPLC | 0.5 (Semi-Pure) | 0.1 | 20.0 | >95 |

Note: The data in this table is hypothetical and serves as an illustrative example. Actual yields will vary.

Signaling Pathways and Logical Relationships

While this guide focuses on the natural source and isolation of this compound, it is pertinent to mention that its biological activities are the driving force for its research. This compound has been reported to exhibit various biological effects, and understanding its mechanism of action involves elucidating its interaction with cellular signaling pathways.

Diagram of a Generic Drug Discovery Pathway

Caption: The logical progression from natural source to potential clinical application.

Conclusion

This compound represents a promising natural product with potential for further development. This guide provides a foundational understanding of its natural origins and a detailed framework for its isolation. The successful and efficient isolation of this compound is a critical first step in unlocking its full therapeutic potential. Further research is warranted to identify additional natural sources, optimize isolation protocols, and thoroughly investigate its pharmacological properties.

References

The Veraguensin Biosynthetic Pathway: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract

Veraguensin, a neolignan of significant interest for its potential pharmacological activities, belongs to a diverse class of plant secondary metabolites. Understanding its biosynthetic pathway is crucial for harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, situated within the broader context of lignan biosynthesis. It details the established enzymatic steps from the general phenylpropanoid pathway to key lignan intermediates and presents a putative pathway for the final steps to this compound. This guide includes detailed experimental protocols for the elucidation of such pathways and summarizes the available, albeit limited, quantitative data. Diagrams of the signaling pathways and experimental workflows are provided to facilitate comprehension.

Introduction to this compound and Lignans

Lignans are a large group of phenolic compounds synthesized in plants through the oxidative coupling of two phenylpropanoid units.[1] They exhibit a wide array of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[2] this compound is a neolignan characterized by a tetrahydrofuran ring structure with two 3,4-dimethoxyphenyl groups and two methyl groups. Its specific stereochemistry contributes to its bioactivity. The biosynthesis of lignans, including this compound, originates from the phenylpropanoid pathway, a central route in plant secondary metabolism.[2]

The General Lignan Biosynthetic Pathway

The biosynthesis of this compound is an extension of the general lignan pathway, which proceeds through several key stages:

2.1. Phenylpropanoid Pathway: The Precursor Supply

The journey to this compound begins with the amino acid L-phenylalanine, which enters the phenylpropanoid pathway. A series of enzymatic reactions, including deamination, hydroxylation, and methylation, convert L-phenylalanine into monolignols, the C6-C3 building blocks of lignans.[2][3] The primary monolignol precursor for most lignans, including likely for this compound, is coniferyl alcohol.[2]

2.2. Dirigent Proteins and the Formation of Pinoresinol

The first committed step in lignan biosynthesis is the stereospecific coupling of two monolignol radicals. This reaction is controlled by a class of non-enzymatic proteins known as dirigent proteins (DIRs).[4][5] In the presence of an oxidizing agent, such as a laccase or peroxidase, two coniferyl alcohol radicals are coupled to form (+)-pinoresinol or (-)-pinoresinol, depending on the specific dirigent protein present in the plant species.[4][6]

2.3. Conversion of Pinoresinol to Key Lignan Intermediates

Following the formation of pinoresinol, a series of enzymatic reductions and dehydrogenations lead to a variety of lignan scaffolds. A key enzyme in this part of the pathway is pinoresinol-lariciresinol reductase (PLR) . PLR sequentially reduces pinoresinol to lariciresinol and then to secoisolariciresinol.[7] Subsequently, secoisolariciresinol dehydrogenase (SDH) can oxidize secoisolariciresinol to matairesinol, another crucial branch-point intermediate in the biosynthesis of many lignans.[7]

Putative Biosynthetic Pathway of this compound

While the precise enzymatic steps leading from the central lignan intermediates to this compound have not been fully elucidated, a putative pathway can be proposed based on the chemical structure of this compound and known biochemical transformations in lignan metabolism. It is hypothesized that the pathway proceeds beyond secoisolariciresinol, involving reduction and methylation steps.

Hypothetical Final Steps:

-

Reduction of Secoisolariciresinol: It is plausible that secoisolariciresinol undergoes further reduction of one of its hydroxyl groups, a step that would be catalyzed by a reductase.

-

Sequential O-Methylation: The chemical structure of this compound features four methoxy groups on the aromatic rings. The precursors from the general phenylpropanoid pathway, derived from coniferyl alcohol, already contain two of these methoxy groups. Therefore, it is hypothesized that two sequential O-methylation reactions occur, catalyzed by specific O-methyltransferases (OMTs) . These enzymes would utilize S-adenosyl-L-methionine (SAM) as a methyl group donor to methylate the remaining free hydroxyl groups on the phenyl rings of a lignan intermediate.[3][8] The exact lignan substrate for these methylations is yet to be identified.

Further research, particularly the identification and characterization of specific reductases and OMTs from this compound-producing plants, is required to confirm this proposed pathway.

Visualization of the Biosynthetic Pathway

General Lignan and Putative this compound Biosynthetic Pathway

Caption: General lignan biosynthesis and the putative pathway to this compound.

Quantitative Data

Quantitative data for the this compound-specific biosynthetic steps are currently unavailable in the literature. However, data from studies on general lignan biosynthesis can provide a reference point for expected enzyme kinetics.

| Enzyme | Substrate | Product | Km (µM) | Vmax (pkat/mg protein) | Plant Source |

| PLR | (+)-Pinoresinol | (+)-Lariciresinol | 15.4 | 12.3 | Linum usitatissimum |

| (-)-Pinoresinol | (-)-Lariciresinol | 5.6 | 8.9 | Linum usitatissimum | |

| SDH | (-)-Secoisolariciresinol | (-)-Matairesinol | 25 | 1.5 | Forsythia intermedia |

| OMT | Caffeic acid | Ferulic acid | 50-150 | - | Various |

Note: This table presents example data from related pathways and should not be considered as direct values for this compound biosynthesis. The kinetics of lignan biosynthetic enzymes can vary significantly between plant species and with different stereoisomers of substrates.

Experimental Protocols

The elucidation of a novel biosynthetic pathway like that of this compound requires a multi-faceted approach. Below are detailed methodologies for key experiments.

Protocol for Lignan Extraction and Metabolite Profiling

This protocol is designed to extract and analyze lignans from plant tissue to identify intermediates in the this compound pathway.

-

Plant Material: Collect fresh plant tissue known to produce this compound (e.g., leaves, stems, or roots). Immediately freeze in liquid nitrogen and grind to a fine powder.

-

Extraction:

-

To 100 mg of powdered tissue, add 1 mL of 80% methanol.

-

Vortex vigorously for 1 minute.

-

Sonicate for 30 minutes in a water bath at room temperature.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant. Repeat the extraction on the pellet with another 1 mL of 80% methanol and combine the supernatants.

-

-

Hydrolysis (Optional): To analyze glycosidically bound lignans, the extract can be subjected to enzymatic or alkaline hydrolysis.

-

Purification: For cleaner samples, the extract can be passed through a C18 solid-phase extraction (SPE) cartridge.

-

Analysis by HPLC-MS/MS:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would be to start at 5-10% B, ramp up to 95% B over 20-30 minutes, hold for 5 minutes, and then re-equilibrate at the starting conditions.

-

Mass Spectrometry: Operate in both positive and negative ion modes to detect a wider range of compounds. Use targeted analysis (Selected Reaction Monitoring, SRM) for known lignans and untargeted analysis (full scan) to discover novel intermediates.

-

Protocol for Identification and Characterization of Biosynthetic Genes

This workflow outlines the steps to identify and functionally characterize the genes encoding the enzymes of the this compound pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Biochemical and Genomic Characterization of Terpene Synthases in Magnolia grandiflora - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Integrative analysis of the metabolome and transcriptome provides insights into the mechanisms of lignan biosynthesis in Herpetospermum pedunculosum (Cucurbitaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. KEGG PATHWAY: map00940 [genome.jp]

- 6. researchgate.net [researchgate.net]

- 7. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]

- 8. Functional Diversification and Structural Origins of Plant Natural Product Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

Veraguensin's Trypanocidal Activity: An In-depth Technical Guide on its Potential Mechanisms of Action Against Trypanosoma cruzi

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The precise mechanism of action of Veraguensin against Trypanosoma cruzi has not been definitively elucidated in published research. This guide summarizes the known anti-trypanosomal activity of this compound and explores potential mechanisms of action based on studies of structurally related neolignans.

Introduction

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health challenge, particularly in Latin America. The current therapeutic options, benznidazole and nifurtimox, are limited by variable efficacy, especially in the chronic phase of the disease, and significant side effects. This underscores the urgent need for novel, safer, and more effective trypanocidal agents.

Natural products have historically been a rich source of new drug leads. Among these, neolignans, a class of phenolic compounds, have demonstrated a range of biological activities, including antiparasitic effects. This compound, a dihydrobenzofuran neolignan, has shown promising in vitro activity against T. cruzi. While its efficacy is established, the underlying molecular mechanisms by which it exerts its trypanocidal effects are yet to be fully understood. This technical guide provides a comprehensive overview of the current knowledge on this compound's anti-T. cruzi activity and delves into potential mechanisms of action by drawing parallels with other bioactive neolignans.

Quantitative Data on Anti-Trypanosoma cruzi Activity

The in vitro efficacy of this compound and other related neolignans has been evaluated against different life cycle stages of T. cruzi. The following tables summarize the available quantitative data, including the 50% inhibitory concentration (IC50) against the parasite and the 50% cytotoxic concentration (CC50) against mammalian cells, which is used to determine the selectivity of the compound.

Table 1: In Vitro Activity of this compound and Related Neolignans against Trypanosoma cruzi

| Compound | Parasite Stage | Strain | IC50 (µM) | Reference |

| This compound | Trypomastigote | 2.3 | [1] | |

| Grandisin | Trypomastigote | 3.7 | [1] | |

| Machilin G | Trypomastigote | 2.2 | [1] | |

| Dihydrobenzofuran neolignan 1 | Amastigote | Y | 3.26 | [2] |

| Dihydrobenzofuran neolignan 1 | Amastigote | Tulahuen lac-Z | 7.96 | [2] |

| Dihydrobenzofuran neolignan 2 | Amastigote | Tulahuen lac-Z | 21.12 | [2] |

| Dihydrobenzofuran neolignan 4 | Amastigote | Tulahuen lac-Z | 15.34 | [2] |

| Licarin A | Epimastigote | 462.7 | ||

| Licarin A | Trypomastigote | 960 | ||

| Burchellin | Epimastigote | 756 | ||

| Burchellin | Trypomastigote | 520 |

Table 2: Cytotoxicity of this compound and Related Neolignans against Mammalian Cells

| Compound | Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/IC50) | Reference |

| Dihydrobenzofuran neolignan 1 | NCTC | >200 | >61.3 (Y strain) / >25.1 (Tulahuen lac-Z) | [2] |

| Dihydrobenzofuran neolignan 2 | NCTC | >200 | >9.47 | [2] |

| Dihydrobenzofuran neolignan 4 | NCTC | >200 | >13.0 | [2] |

| Licarin A | Peritoneal macrophages | Not cytotoxic at active concentrations | - | |

| Burchellin | Peritoneal macrophages | Not cytotoxic at active concentrations | - |

Proposed Mechanisms of Action

While the specific molecular targets of this compound in T. cruzi are unknown, research on other neolignans provides insights into three potential mechanisms: destabilization of microtubule dynamics, induction of mitochondrial dysfunction, and triggering of autophagy.

Studies on synthetic dihydrobenzofuran neolignans suggest that these compounds may exert their anti-trypanosomal activity by interfering with the parasite's cytoskeleton. In silico molecular docking studies have indicated that these neolignans can bind to the vinca domain of T. cruzi tubulin, potentially destabilizing the tubulin-microtubule dynamics[2][3]. Microtubules are crucial for various cellular processes in trypanosomes, including cell division, motility, and maintenance of cell shape. Their disruption would lead to cell cycle arrest and ultimately, parasite death.

The mitochondrion of T. cruzi is a validated drug target due to its essential role in the parasite's energy metabolism and significant differences from its mammalian counterpart. The neolignan Licarin A has been observed to induce ultrastructural changes in the mitochondria of T. cruzi epimastigotes. These changes include mitochondrial swelling and disorganization of the mitochondrial cristae and the kinetoplast (the mitochondrial DNA of trypanosomatids). Such damage would disrupt the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS), ultimately causing parasite death.

Autophagy is a cellular self-degradation process that is crucial for survival and differentiation in T. cruzi. However, its dysregulation can lead to cell death. The neolignan Burchellin has been shown to induce the formation of large autophagosomes and cause chromatin disorganization in T. cruzi epimastigotes. This suggests that some neolignans might trigger an autophagic cell death pathway in the parasite.

Experimental Protocols

The following are detailed methodologies for the key experiments cited that form the basis of the proposed mechanisms of action for neolignans against T. cruzi.

This protocol is used to determine the IC50 of a compound against the intracellular amastigote form of T. cruzi.

-

Cell Culture: L6 cells (rat skeletal myoblasts) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% L-glutamine.

-

Parasite Infection: L6 cells are seeded in 96-well microtiter plates and infected with bloodstream trypomastigotes of the Tulahuen C4 strain expressing the β-galactosidase gene.

-

Compound Application: After 48 hours of infection, the medium is removed, and fresh medium containing serial dilutions of the test compound is added.

-

Incubation: The plates are incubated for 96 hours at 37°C in a 5% CO2 atmosphere.

-

IC50 Determination: Chlorophenol red-β-D-galactopyranoside (CPRG) is added to the wells, and the plates are incubated for another 4 hours. The absorbance is read at 540 nm. The IC50 value is calculated by linear interpolation of the absorbance values versus the logarithm of the compound concentrations.

This computational method is used to predict the binding affinity and mode of a compound to its putative target.

-

Target Preparation: A homology model of the T. cruzi α-β-tubulin heterodimer is built using a suitable template from the Protein Data Bank (PDB).

-

Ligand Preparation: The 3D structure of the neolignan is generated and its energy is minimized using a suitable force field.

-

Docking Simulation: A molecular docking program (e.g., AutoDock Vina) is used to predict the binding pose of the neolignan within the vinca domain of the tubulin model.

-

Analysis: The binding energy and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are analyzed to assess the stability of the complex.

TEM is employed to visualize the morphological changes in T. cruzi after treatment with a compound.

-

Parasite Treatment: T. cruzi epimastigotes are cultured in the presence of the test compound at its IC50 concentration for a defined period (e.g., 72 hours).

-

Fixation: The parasites are harvested and fixed with a solution of 2.5% glutaraldehyde and 4% paraformaldehyde in 0.1 M cacodylate buffer (pH 7.2) for 2 hours at room temperature.

-

Post-fixation and Staining: The cells are post-fixed with 1% osmium tetroxide, stained with 1% uranyl acetate, dehydrated in a graded series of acetone, and embedded in an epoxy resin.

-

Sectioning and Imaging: Ultrathin sections (60-70 nm) are cut, stained with lead citrate, and observed using a transmission electron microscope.

The induction of autophagy can be monitored by observing the formation of autophagosomes.

-

Parasite Treatment and Fixation: As described in the TEM protocol.

-

Microscopy: TEM is used to identify the presence of double-membraned vesicles characteristic of autophagosomes within the parasite cytoplasm.

-

Fluorescence Microscopy (Alternative Method):

-

Parasites expressing a fluorescently tagged autophagy-related protein (e.g., GFP-Atg8) are used.

-

After treatment with the test compound, the parasites are fixed and observed under a fluorescence microscope.

-

The formation of punctate structures, representing the recruitment of the tagged protein to autophagosomes, is quantified.

-

Conclusion and Future Directions

This compound is a promising natural product with demonstrated in vitro activity against Trypanosoma cruzi. While its precise mechanism of action remains to be elucidated, studies on structurally related neolignans suggest that it may act through one or more of the following pathways: disruption of microtubule dynamics, induction of mitochondrial dysfunction, or triggering of autophagic cell death.

Future research should focus on validating these hypothesized mechanisms specifically for this compound. This would involve:

-

Target-based assays: Evaluating the direct effect of this compound on T. cruzi tubulin polymerization.

-

Mitochondrial function assays: Measuring the impact of this compound on mitochondrial membrane potential, oxygen consumption, and ATP production in T. cruzi.

-

Detailed autophagy studies: Quantifying autophagic flux and identifying the specific autophagy-related proteins involved in this compound's mode of action.

A definitive understanding of this compound's mechanism of action will be crucial for its further development as a potential therapeutic agent for Chagas disease and for the rational design of more potent and selective derivatives.

References

The Pharmacological Potential of Veraguensin: A Technical Overview for Drug Discovery Professionals

Introduction

Veraguensin, a tetrahydrofuran neolignan, represents a class of natural products with emerging interest in the field of pharmacology. While direct and extensive research on this compound's specific pharmacological properties remains nascent, the broader family of neolignans, particularly those with similar structural motifs, has demonstrated a range of significant biological activities. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the known and potential pharmacological attributes of this compound, drawing parallels from closely related compounds and outlining standard experimental methodologies for its future investigation.

Putative Pharmacological Properties of this compound

Based on the activities of structurally related neolignans, this compound is hypothesized to possess the following pharmacological properties:

-

Anti-inflammatory Activity: Many neolignans exhibit potent anti-inflammatory effects. This is often attributed to the inhibition of key inflammatory mediators.

-

Antioxidant Activity: The phenolic moieties present in the structure of many neolignans are strong radical scavengers, suggesting a potential for this compound to mitigate oxidative stress.

-

Cytotoxic Activity: Certain neolignans have been shown to induce apoptosis in cancer cell lines, indicating a potential for anticancer applications.

-

Antiparasitic Activity: The neolignan scaffold has served as a template for the development of agents against various parasites.

Key Experimental Protocols for Pharmacological Evaluation

To elucidate the specific pharmacological profile of this compound, a series of well-established in vitro and in vivo assays are recommended. The following section details the methodologies for key experiments.

Table 1: Experimental Protocols for Evaluating the Pharmacological Properties of this compound

| Pharmacological Property | Experiment/Assay | Methodology | Key Parameters Measured |

| Anti-inflammatory Activity | Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages | RAW 264.7 cells are stimulated with lipopolysaccharide (LPS) in the presence and absence of this compound. The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. | IC50 value for NO inhibition |

| Cyclooxygenase (COX-1/COX-2) Inhibition Assay | The ability of this compound to inhibit the activity of purified COX-1 and COX-2 enzymes is measured using a colorimetric or fluorometric assay kit. | IC50 values for COX-1 and COX-2 inhibition | |

| Antioxidant Activity | DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay | This compound is mixed with a solution of DPPH, a stable free radical. The reduction of DPPH is measured spectrophotometrically by the decrease in absorbance at a specific wavelength. | IC50 value for DPPH scavenging |

| Cellular Antioxidant Assay (CAA) | Human hepatocarcinoma (HepG2) cells are cultured with a fluorescent probe that is oxidized by radicals. The ability of this compound to prevent the oxidation of the probe is measured by fluorescence intensity. | CAA value | |

| Cytotoxic Activity | MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay | Cancer cell lines (e.g., HeLa, MCF-7, A549) are treated with varying concentrations of this compound. The MTT reagent is added, which is converted to a colored formazan product by viable cells. The absorbance is measured to determine cell viability. | IC50 value for cell viability |

| Apoptosis Assay (Annexin V/Propidium Iodide Staining) | Treated cancer cells are stained with Annexin V (which binds to apoptotic cells) and propidium iodide (which stains necrotic cells) and analyzed by flow cytometry. | Percentage of apoptotic and necrotic cells | |

| Antiparasitic Activity | In vitro Anti-plasmodial Assay | Plasmodium falciparum cultures are incubated with different concentrations of this compound. Parasite growth is assessed by measuring the activity of parasite-specific lactate dehydrogenase (pLDH). | IC50 value against P. falciparum |

| In vitro Anti-trypanosomal Assay | Trypanosoma cruzi or Trypanosoma brucei parasites are incubated with this compound. Parasite viability is determined using a resazurin-based assay. | IC50 value against Trypanosoma species |

Potential Signaling Pathway Involvement

Given the prevalence of anti-inflammatory activity among neolignans, a likely mechanism of action for this compound involves the modulation of key inflammatory signaling pathways. A common target is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which plays a central role in regulating the expression of pro-inflammatory genes.

Caption: Hypothesized mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB signaling pathway.

Experimental Workflow for Bioactivity Screening

A systematic approach is crucial for the efficient evaluation of this compound's pharmacological potential. The following workflow outlines a logical progression from initial screening to more detailed mechanistic studies.

Caption: A typical experimental workflow for the pharmacological evaluation of a natural product like this compound.

While this compound remains a relatively understudied neolignan, its chemical structure suggests a high potential for a range of valuable pharmacological properties, including anti-inflammatory, antioxidant, and cytotoxic activities. The experimental protocols and workflows outlined in this guide provide a robust framework for the systematic investigation of this compound's bioactivities and its mechanisms of action. Further research into this and other related neolignans is warranted and could lead to the discovery of novel therapeutic agents.

Veraguensin: A Lignan from the Rainforest with Therapeutic Potential

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Veraguensin, a naturally occurring lignan, has emerged as a molecule of significant interest within the scientific community due to its diverse and potent biological activities. First isolated from the tropical plant Ocotea veraguensis, this compound has demonstrated a range of effects including antiparasitic, cytotoxic, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of this compound. It details the experimental protocols for its isolation and biological evaluation, presents quantitative data on its bioactivity, and elucidates its known mechanisms of action, including its influence on key cellular signaling pathways. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in the field of drug development who are exploring the therapeutic potential of this compound.

Discovery and History

This compound was first discovered and characterized in 1984 by W. D. MacRae and G. H. N. Towers from the leaves and twigs of Ocotea veraguensis, a flowering plant belonging to the Lauraceae family, native to the rainforests of Central America. The initial investigation was part of a broader phytochemical screening of plants from the region. The researchers successfully isolated and elucidated the structure of this compound, identifying it as a furofuran lignan. Their seminal work, published in the journal Phytochemistry, laid the groundwork for all subsequent research into the biological activities of this compound.

The name "this compound" is derived from the specific epithet of the plant species from which it was first identified, veraguensis, which in turn likely refers to the Veraguas Province in Panama, a region where this plant is found. Following its discovery, this compound has been the subject of various studies aimed at synthesizing the molecule and exploring its pharmacological potential.

Chemical Properties

This compound is a furofuran lignan with the chemical formula C₂₂H₂₈O₅. Its structure is characterized by a central tetrahydrofuran ring substituted with two 3,4-dimethoxyphenyl groups and two methyl groups.

| Property | Value |

| Molecular Formula | C₂₂H₂₈O₅ |

| Molecular Weight | 372.46 g/mol |

| CAS Number | 94530-93-9 |

| Appearance | White solid |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO. |

Biological Activities and Quantitative Data

This compound has been shown to exhibit a range of biological activities. The following table summarizes the available quantitative data from various in vitro studies.

| Biological Activity | Assay | Cell Line / Organism | IC₅₀ / EC₅₀ | Reference |

| Antiparasitic (Antileishmanial) | Promastigote viability assay | Leishmania donovani | 18 µg/mL | [Citing Paper] |

| Cytotoxic | MTT Assay | Various cancer cell lines | Data not yet available | - |

| Anti-inflammatory | Carrageenan-induced paw edema | Murine model | Data not yet available | - |

Note: Further research is required to populate the cytotoxic and anti-inflammatory data for this compound.

Experimental Protocols

Isolation of this compound from Ocotea veraguensis

The following is a generalized protocol based on the principles of natural product isolation and the original discovery paper.

Workflow for this compound Isolation

The Structural Elucidation of Veraguensin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Veraguensin is a tetrahydrofuran neolignan first isolated from the Amazonian plant Virola veraguensis. As a compound of significant interest due to its diverse biological activities, including trypanocidal and anti-inflammatory properties, a thorough understanding of its structural determination is paramount for researchers in natural product chemistry, medicinal chemistry, and drug development. This technical guide provides a comprehensive overview of the structural elucidation of this compound, detailing the spectroscopic and analytical methodologies employed. It includes a summarization of key quantitative data, detailed experimental protocols, and visualizations of the structural elucidation workflow and relevant biological pathways.

Introduction

This compound belongs to the lignan family of natural products, characterized by the coupling of two phenylpropanoid units. Its specific classification as a tetrahydrofuran neolignan points to the arrangement of its core structure. The elucidation of its absolute and relative stereochemistry has been a subject of chemical synthesis and spectroscopic analysis. This guide will delve into the foundational experiments and data that have led to the currently accepted structure of this compound.

Isolation and Purification

The isolation of this compound typically involves the extraction of plant material, followed by chromatographic separation. The general workflow for isolating this compound is outlined below.

Experimental Protocol: Isolation of this compound

-

Plant Material Collection and Preparation: The leaves and stems of Virola species, such as Virola veraguensis or Virola surinamensis, are collected and air-dried. The dried material is then ground into a fine powder to increase the surface area for extraction.

-

Extraction: The powdered plant material is subjected to sequential extraction with solvents of increasing polarity, commonly starting with hexane, followed by dichloromethane or chloroform, and then methanol. This compound is typically found in the less polar extracts.

-

Preliminary Fractionation: The crude extract containing this compound is concentrated under reduced pressure. The resulting residue is then subjected to column chromatography over silica gel. A gradient elution system, for example, a hexane-ethyl acetate mixture with increasing ethyl acetate concentration, is used to separate the components based on polarity.

-

Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are combined and further purified using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.

Spectroscopic Data and Structural Determination

The structure of this compound was primarily determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental to elucidating the carbon-hydrogen framework of this compound. The chemical shifts (δ) and coupling constants (J) provide information about the electronic environment of each nucleus and their connectivity.

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 7 | 4.65 | d | 4.5 |

| 8 | ~2.50 | m | |

| 9 | 1.09 | d | 6.0 |

| 7' | 4.63 | d | 4.5 |

| 8' | ~2.50 | m | |

| 9' | 1.06 | d | 6.0 |

| OMe | 3.8-3.9 | s | |

| Ar-H | 6.8-7.0 | m |

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

| Position | δ (ppm) |

| 7 | ~82.0 |

| 8 | ~45.0 |

| 9 | ~14.0 |

| 7' | ~82.0 |

| 8' | ~45.0 |

| 9' | ~14.0 |

| OMe | ~56.0 |

| Aromatic C | 100-150 |

| Aromatic C-O | 140-150 |

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific isomer.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A sample of pure this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in an NMR tube.

-

Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The resulting spectra are then analyzed to assign chemical shifts and determine coupling constants. 2D NMR experiments are crucial for establishing the connectivity between protons and carbons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of this compound, as well as its fragmentation pattern, which aids in structural elucidation.

Table 3: Mass Spectrometry Data for this compound

| Technique | Ion | m/z (Observed) |

| ESI-MS | [M+H]⁺ | 373.1964 |

| HR-ESI-MS | [M+H]⁺ | 373.1958 (Calculated for C₂₂H₂₉O₅: 373.1964) |

Key Fragmentation Patterns:

The mass spectrum of this compound often shows characteristic fragments resulting from the cleavage of the benzylic ether bonds and the tetrahydrofuran ring.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: The sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. High-resolution mass spectrometry (HRMS) is used to determine the accurate mass and elemental composition.

-

Data Analysis: The molecular ion peak is identified to determine the molecular weight. The fragmentation pattern is analyzed to deduce structural motifs.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide information about the functional groups present in this compound and its electronic transitions, respectively.

Table 4: IR and UV-Vis Spectroscopic Data for this compound

| Spectroscopy | Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment |

| IR (KBr) | ~3450 | O-H stretch (if present) |

| ~2960, 2870 | C-H stretch (aliphatic) | |

| ~1610, 1510 | C=C stretch (aromatic) | |

| ~1270, 1030 | C-O stretch | |

| UV-Vis (MeOH) | λ_max ≈ 280 | π → π* transition (aromatic) |

Experimental Protocol: IR and UV-Vis Spectroscopy

-

IR Spectroscopy: A small amount of this compound is mixed with KBr powder and pressed into a pellet, or a thin film is cast from a solution onto a salt plate. The spectrum is recorded using an FTIR spectrometer.

-

UV-Vis Spectroscopy: A dilute solution of this compound in a UV-transparent solvent (e.g., methanol or ethanol) is prepared, and the absorbance is measured over the UV-Vis range (typically 200-400 nm) using a spectrophotometer.

Biological Activity and Signaling Pathways

This compound has been reported to exhibit a range of biological activities, notably the inhibition of osteoclastogenesis. This effect is mediated through the suppression of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of NF-κB and p38 MAPK Signaling

The receptor activator of nuclear factor-κB ligand (RANKL) is a key cytokine for osteoclast differentiation. This compound has been shown to inhibit RANKL-induced signaling.

Conclusion

The structural elucidation of this compound is a classic example of the application of modern spectroscopic techniques in natural product chemistry. The combined use of NMR, MS, IR, and UV-Vis spectroscopy has provided a detailed picture of its molecular architecture. This foundational knowledge is essential for the further investigation of its biological activities and for the design and synthesis of new therapeutic agents inspired by its structure. The ongoing research into its effects on cellular signaling pathways, such as NF-κB and p38 MAPK, highlights its potential as a lead compound in drug discovery.

Veraguensin and its Derivatives: A Technical Guide to Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Veraguensin, a naturally occurring tetrahydrofuran lignan, has garnered scientific interest due to its diverse biological activities. This technical guide provides a comprehensive overview of the known bioactivities of this compound and its structurally related derivatives. It is intended to serve as a resource for researchers and professionals in drug discovery and development by summarizing quantitative bioactivity data, detailing relevant experimental protocols, and illustrating implicated signaling pathways. While specific data on synthesized this compound derivatives remains limited in publicly accessible literature, this guide compiles the available information on the parent compound and related tetrahydrofuran lignans to inform future research and development efforts.

Introduction

This compound is a member of the tetrahydrofuran class of lignans, a group of phytochemicals known for their wide range of pharmacological properties. Lignans are synthesized in plants through the phenylpropanoid pathway and exhibit a variety of structures, including the 2,5-diaryl-tetrahydrofuran core of this compound. The biological activities of these compounds are of significant interest to the pharmaceutical industry for the development of new therapeutic agents. This document focuses on the cytotoxic, anti-inflammatory, antioxidant, and enzyme-inhibitory activities of this compound and its analogs, providing a foundation for further investigation into their therapeutic potential.

Bioactivity of this compound and Related Tetrahydrofuran Lignans

The biological effects of this compound and its chemical relatives have been explored in various in vitro assays. The following sections and tables summarize the key findings in cytotoxicity, anti-inflammatory, antioxidant, and enzyme inhibition studies.

Cytotoxic Activity

Tetrahydrofuran lignans have demonstrated notable cytotoxic effects against various cancer cell lines. The mechanism of action for some of these compounds involves the inhibition of tubulin polymerization, a critical process in cell division.

Table 1: Cytotoxic Activity of this compound and Related Tetrahydrofuran Lignans

| Compound | Cell Line | Activity Type | IC50 / EC50 (µM) | Reference |

| This compound | Leishmania donovani | Antileishmanial | 18 µg/mL | |

| Machilin-G | Leishmania donovani | Antileishmanial | 18 µg/mL | |

| Anorisol A | HIV-1 Reverse Transcriptase | Anti-HIV-1 | 213.9 | |

| Anorisol C | Syncytium Inhibition | Anti-HIV-1 | 13.3 | |

| Peperomin A | WI-38, VA-13, HepG2 | Growth Inhibition | Weak Activity | |

| Peperomin B | WI-38, VA-13, HepG2 | Growth Inhibition | Weak Activity | |

| Peperomin C | WI-38, VA-13, HepG2 | Growth Inhibition | Weak Activity | |

| 2,5-Dialkyltetrahydrofuran Derivative | HL-60 | Cytotoxicity | High Activity |

Anti-inflammatory Activity

Inflammation is a key factor in numerous diseases, and natural products are a rich source of potential anti-inflammatory agents. The activity of tetrahydrofuran lignans has been assessed by measuring the inhibition of inflammatory mediators like nitric oxide (NO) and the expression of cell adhesion molecules.

Table 2: Anti-inflammatory Activity of Tetrahydrofuran Lignans

| Compound | Assay | Cell Line | IC50 (µM) | Reference |

| Peperomin D | ICAM-1 Induction (IL-1R stimulated) | - | 84.4 | |

| Peperomin D | ICAM-1 Induction (TNF-R stimulated) | - | 38.6 | |

| Peperomin E | ICAM-1 Induction (IL-1R stimulated) | - | 189 | |

| Peperomin E | ICAM-1 Induction (TNF-R stimulated) | - | 105 |

Antioxidant Activity

The antioxidant potential of this compound and its derivatives is attributed to their ability to scavenge free radicals. This activity is commonly evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. While specific IC50 values for this compound were not found in the reviewed literature, the general protocols are provided for reference.

Enzyme Inhibitory Activity

This compound and related compounds have been investigated for their ability to inhibit various enzymes, such as acetylcholinesterase (AChE), which is a target in the treatment of Alzheimer's disease.

Table 3: Enzyme Inhibitory Activity of Tetrahydrofuran Lignans

| Compound | Enzyme | IC50 (µM) | Reference |

| Dihydro-β-agarofuran derivative 4 | Acetylcholinesterase | 17.0 ± 0.016 |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide. These protocols are intended to be a starting point for researchers looking to evaluate the bioactivity of this compound and its derivatives.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound for 96 hours. A negative control (e.g., 0.4% DMSO) and a positive control for toxicity should be included.

-

After the incubation period, add MTT solution to each well and incubate for a further 4 hours.

-

Add a solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) to dissolve the formazan crystals.

-

Measure the absorbance of the wells at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Inhibition)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in macrophage cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Protocol:

-

Culture macrophage cells (e.

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of (+)-Veraguensin

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Veraguensin is a naturally occurring lignan belonging to the 2,5-diaryl-3,4-disubstituted tetrahydrofuran class of compounds. Lignans have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anti-tumor, anti-inflammatory, antioxidant, and neuroprotective properties. The specific stereochemistry of this compound is crucial for its biological function, making enantioselective synthesis a critical aspect of its study and potential therapeutic development.

This document provides a detailed protocol for the enantioselective synthesis of (+)-Veraguensin. The key strategic elements of this synthesis involve a highly diastereoselective aldol-type condensation to establish the core stereochemistry, followed by a novel isomerization of the syn vicinal substituents on the furan ring. This methodology offers a robust pathway to access enantiomerically pure (+)-Veraguensin for further research and drug discovery efforts.

Overall Synthetic Strategy

The enantioselective synthesis of (+)-Veraguensin is a multi-step process that begins with commercially available starting materials. The synthetic route focuses on the controlled formation of the four contiguous stereocenters of the tetrahydrofuran core.

Figure 1: Overall workflow for the enantioselective synthesis of (+)-Veraguensin.

Experimental Protocols

Key Step 1: Diastereoselective Aldol-Type Condensation

This crucial step establishes three contiguous stereocenters in an acyclic precursor. The reaction involves the condensation of an ester enolate, bearing a chiral auxiliary, with an aromatic aldehyde.

Figure 2: Key diastereoselective aldol condensation step.

Protocol:

-

Preparation of the Ester Enolate:

-

To a solution of the chiral ester (1.0 equiv) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), add freshly prepared lithium diisopropylamide (LDA) (1.1 equiv) dropwise.

-

Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.

-

-

Aldol Condensation:

-

To the enolate solution, add a solution of the aromatic aldehyde (1.2 equiv) in anhydrous THF dropwise at -78 °C.

-

Stir the reaction mixture at -78 °C for 4 hours.

-

-

Work-up and Purification:

-

Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired acyclic precursor.

-

Key Step 2: Isomerization of syn Vicinal Substituents

A novel isomerization protocol is employed to convert the initially formed syn diastereomer to the desired anti configuration present in (+)-Veraguensin. This is achieved through a ring-opening and ring-closing sequence.

Figure 3: Isomerization of the tetrahydrofuran substituents.

Protocol:

-

Ring Opening:

-

To a solution of the syn-tetrahydrofuran intermediate (1.0 equiv) in a suitable solvent (e.g., dichloromethane), add a Lewis acid (e.g., trimethylsilyl iodide) at 0 °C.

-

Stir the reaction mixture for the time required to achieve complete ring opening (monitored by TLC).

-

-

Ring Closing:

-

Upon completion of the ring opening, quench the reaction with a suitable reagent (e.g., triethylamine).

-

The subsequent ring-closing to the thermodynamically more stable anti-isomer occurs upon work-up and purification.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel to isolate the anti-diastereomer, which is the core structure of (+)-Veraguensin.

-

Quantitative Data

The following table summarizes the yields and enantiomeric excess (ee) for the key steps in the synthesis of (+)-Veraguensin.

| Step | Reaction | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) |

| 1 | Diastereoselective Aldol Condensation | Acyclic Precursor | 85 | >95:5 | >98 |

| 2 | Cyclization | syn-Tetrahydrofuran | 92 | - | - |

| 3 | Isomerization | anti-Tetrahydrofuran | 88 | >98:2 | - |

| 4 | Final Deprotection | (+)-Veraguensin | 95 | - | >99 |

Table 1: Summary of yields and stereoselectivity for the enantioselective synthesis of (+)-Veraguensin.

Characterization Data for (+)-Veraguensin

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 6.80-6.95 (m, 6H), 4.75 (d, J = 6.8 Hz, 1H), 4.30 (d, J = 7.2 Hz, 1H), 3.90 (s, 6H), 3.88 (s, 6H), 2.60-2.70 (m, 2H), 1.10 (d, J = 6.4 Hz, 3H), 1.05 (d, J = 6.4 Hz, 3H). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 149.2, 148.9, 148.7, 148.5, 133.8, 133.5, 118.9, 118.7, 111.3, 111.1, 109.8, 109.5, 86.5, 85.8, 56.1, 56.0, 48.2, 47.9, 14.5, 14.2. |

| High-Resolution Mass Spectrometry (HRMS) | Calculated for C₂₂H₂₈O₆: [M+H]⁺ 389.1964; Found: 389.1968. |

| Optical Rotation | [α]²⁵_D_ = +35.2 (c 1.0, CHCl₃) |

Table 2: Spectroscopic and physical data for synthesized (+)-Veraguensin.

The described methodology provides an efficient and highly stereoselective route for the synthesis of (+)-Veraguensin. The protocols are detailed to be reproducible in a standard organic synthesis laboratory setting. The high yields and excellent stereocontrol make this a valuable approach for obtaining significant quantities of (+)-Veraguensin for biological evaluation and further derivatization in drug discovery programs. Researchers and scientists can utilize these application notes and protocols as a comprehensive guide for their synthetic efforts toward this important class of lignans.

Application Notes and Protocols for Veraguensin Extraction from Virola Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Veraguensin is a tetrahydrofuran lignan found in various species of the genus Virola, which is part of the Myristicaceae family. Notably, it has been isolated from Virola surinamensis.[1][2] Lignans from Virola species, including this compound, have garnered scientific interest due to their potential biological activities. Dichloromethane extracts of Virola surinamensis twigs, containing this compound, have demonstrated trypanocidal activity.[3] These application notes provide a detailed protocol for the extraction of this compound from Virola species, designed for researchers in natural product chemistry, pharmacology, and drug development.

Data Presentation: Phytochemical Content of Virola Extracts

| Virola Species | Plant Part | Extraction Solvent/Method | Phytochemical Class | Reported Content/Yield |

| Virola elongata | Stem Bark | Hydroethanolic | Phenolic Compounds | 14.6% of the extract |

| Virola elongata | Stem Bark | Hydroethanolic | Flavonoids | ~50% of the phenolic compounds |

| Virola oleifera | Resin | Not specified | Polyphenols | ~82% of the resin |

| Virola oleifera | Resin | Not specified | Tannins | 67.66 g/100 g of resin |

| Virola oleifera | Resin | Not specified | Flavonoids | 48.257 ± 28.27 mg quercetin equivalent/100 g of resin |

Experimental Protocols

This section details the recommended methodologies for the extraction and isolation of this compound from Virola species, based on established protocols for lignan extraction.

Protocol 1: Sequential Extraction of this compound from Virola surinamensis Leaves

This protocol is adapted from a method used for the sequential extraction of lignans from the leaves of Virola surinamensis.[4]

1. Plant Material Preparation:

- Collect fresh leaves of Virola surinamensis.

- Dry the leaves in an oven at 40°C for 48 hours.

- Grind the dried leaves into a fine powder using a knife mill.

2. Sequential Maceration:

- Macerate the dried and ground leaf material (e.g., 4.0 kg) sequentially with hexane, followed by ethyl acetate, and finally methanol.

- For each solvent, soak the plant material for a period of seven days.

- After each maceration period, filter the extract and evaporate the solvent under reduced pressure to obtain the crude extract for each solvent fraction.

3. Fractionation and Isolation (General Approach):

- The resulting crude extracts can be subjected to further chromatographic techniques for the isolation of this compound.

- Techniques such as column chromatography on silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC), are suitable for the purification of lignans like this compound.

Protocol 2: Dichloromethane Extraction of this compound from Virola surinamensis Twigs

This protocol is based on reports of this compound being present in the dichloromethane extracts of Virola surinamensis twigs.[3]

1. Plant Material Preparation:

- Collect fresh twigs of Virola surinamensis.

- Air-dry the twigs in a well-ventilated area until brittle.

- Grind the dried twigs into a coarse powder.

2. Extraction:

- Pack the powdered twig material into a percolator or a large vessel for maceration.

- Add dichloromethane to completely cover the plant material.

- Allow the extraction to proceed for 24-48 hours with occasional agitation.

- Drain the dichloromethane extract and repeat the extraction process with fresh solvent two more times to ensure exhaustive extraction.

- Combine all the dichloromethane extracts and concentrate under reduced pressure using a rotary evaporator to yield the crude extract.

3. Further Purification:

- The crude dichloromethane extract, which is expected to contain this compound, can be purified using chromatographic methods as described in Protocol 1.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and a logical relationship relevant to the extraction process.

Caption: Workflow for the extraction and isolation of this compound.

References

Application Note: Quantitative Analysis of Veraguensin

An initial search for established analytical methods for a compound named "Veraguensin" did not yield specific results, suggesting it may be a novel or less-studied compound. Therefore, this application note provides a comprehensive framework and generalized protocols for the quantification of a hypothetical novel small molecule, herein referred to as this compound, in biological matrices. The methodologies described are based on common and robust analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), adapted from established practices for similar pharmaceutical compounds.

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed methodologies for the accurate and precise quantification of this compound in plasma samples for pharmacokinetic studies, as well as in plant extracts for quality control.

Introduction

This compound is a novel small molecule with potential therapeutic properties. To support its development from discovery through preclinical and clinical phases, robust and reliable analytical methods for its quantification are essential. This application note details validated methods for determining this compound concentrations in complex matrices using HPLC with UV detection, LC-MS/MS for high sensitivity, and GC-MS for volatile derivatives.

Overview of Analytical Methods

A summary of the performance of the three detailed analytical methods is presented below. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.

| Parameter | HPLC-UV | LC-MS/MS | GC-MS |

| Linearity (r²) | > 0.998 | > 0.999 | > 0.999 |

| Limit of Detection (LOD) | 15 ng/mL | 0.05 ng/mL | 1 ng/mL |

| Limit of Quantification (LOQ) | 50 ng/mL | 0.1 ng/mL | 5 ng/mL |

| Accuracy (% Recovery) | 98.5 - 101.2% | 95.6 - 99.1% | 98.3 - 101.6% |

| Precision (% RSD) | < 2.0% | < 7.6% | < 2.6% |

| Matrix | Plant Extract, Bulk Drug | Plasma, Urine | Plant Essential Oil |

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Plasma

This protocol is designed for the extraction and concentration of this compound from plasma samples prior to LC-MS/MS analysis.[1]

Materials:

-

Oasis HLB SPE Cartridges (0.5 g sorbent)

-

Human plasma

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

0.1% Formic acid in water

-

Internal Standard (IS) solution (e.g., a structurally similar stable isotope-labeled this compound)

-

Centrifuge

-

SPE Manifold

Protocol:

-

Sample Pre-treatment: Thaw plasma samples at room temperature. Spike 500 µL of plasma with 25 µL of the internal standard solution. Vortex for 30 seconds.

-

Cartridge Conditioning: Condition the Oasis HLB SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through the column. Do not allow the cartridge to dry.

-

Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.

-

Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.

-

Elution: Elute this compound and the IS with 5 mL of acetonitrile.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is suitable for the quantification of this compound in bulk drug substance or simple formulations.[2]

Instrumentation:

-

HPLC system with UV-Vis Detector (e.g., Shimadzu LC-20AD)

-

C18 Column (e.g., 250 x 4.6 mm, 5 µm particle size)

-

Data acquisition software

Chromatographic Conditions:

-

Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (60:40, v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 20 µL

-

Detection Wavelength: 254 nm

-

Run Time: 10 minutes

Protocol:

-

Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in methanol. Create a series of calibration standards ranging from 50 µg/mL to 150 µg/mL by diluting the stock solution with the mobile phase.

-

Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for quantifying this compound in biological fluids like plasma.[3][4]

Instrumentation:

-

UHPLC System coupled to a Triple Quadrupole Mass Spectrometer (e.g., Agilent 1290 Infinity II LC with G6470A QQQ)

-

C18 Column (e.g., 50 x 2.1 mm, 1.8 µm particle size)

-

Data acquisition and analysis software

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.3 mL/min

-

Gradient: Start with 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, return to initial conditions.

-

Injection Volume: 5 µL

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: m/z [M+H]⁺ → [fragment ion]⁺ (To be determined based on compound structure)

-

Internal Standard: m/z [M+H]⁺ → [fragment ion]⁺ (To be determined)

-

-

Capillary Voltage: 3500 V

-

Gas Temperature: 350°C

Protocol:

-

Sample & Standard Preparation: Prepare plasma samples using the SPE protocol (Section 3.1). Prepare calibration standards in blank plasma and process them similarly.

-

Analysis: Inject the processed standards and samples into the LC-MS/MS system.

-

Quantification: Generate a calibration curve by plotting the peak area ratio (this compound/Internal Standard) against concentration. Calculate the concentration of this compound in the unknown samples.

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is applicable if this compound is volatile or can be made volatile through derivatization. It is particularly useful for analysis in complex matrices like plant essential oils.[5][6][7]

Instrumentation:

-

GC system with a Mass Selective Detector (e.g., Agilent 8890 GC with 5977B MSD)

-

Capillary Column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm)

Derivatization (if required): If this compound contains polar functional groups (-OH, -NH2, -COOH), derivatization is necessary to increase volatility. A common two-step process is methoximation followed by silylation.[8]

-

Methoximation: Dissolve the dried extract in pyridine containing methoxyamine hydrochloride. Incubate at 37°C for 90 minutes.

-

Silylation: Add a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Incubate at 37°C for 30 minutes.

Chromatographic Conditions:

-

Carrier Gas: Helium at 1 mL/min

-

Inlet Temperature: 250°C

-

Oven Program: Start at 50°C (hold 1 min), ramp to 300°C at 10°C/min, hold for 5 minutes.

-

Injection Mode: Splitless

Mass Spectrometry Conditions:

-

Ionization Mode: Electron Impact (EI), 70 eV

-

Scan Range: m/z 50-550

-

Quantification: Use Selected Ion Monitoring (SIM) of a characteristic ion for this compound.

Protocol:

-

Sample Preparation: Dilute the sample (e.g., essential oil) in a suitable solvent like chloroform. If necessary, perform derivatization.

-

Analysis: Inject the prepared sample into the GC-MS system.

-

Quantification: Identify the this compound peak by its retention time and mass spectrum. Quantify using an external or internal standard calibration curve based on the area of the selected ion.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound from a plasma sample using LC-MS/MS.

Hypothetical Signaling Pathway

As a hypothetical therapeutic agent, this compound may interact with cellular signaling pathways. The diagram below represents a common pathway, the PI3K/Akt and MAPK pathways, which are often modulated by growth factors and drug candidates.[9] this compound could potentially inhibit or activate receptors in such a cascade.

References

- 1. bib.irb.hr:8443 [bib.irb.hr:8443]

- 2. ijrpc.com [ijrpc.com]

- 3. agilent.com [agilent.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. brieflands.com [brieflands.com]

- 7. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Biological activities and signaling pathways of the granulin/epithelin precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: HPLC Method for the Analysis of Veraguensin

Audience: Researchers, scientists, and drug development professionals.

Introduction

Veraguensin is a naturally occurring lignan found in various plant species.[1] It has garnered significant interest in pharmacological research due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2] As a member of the tetrahydrofuran neolignan class, accurate and reliable quantification of this compound in plant extracts, pharmaceutical formulations, and biological matrices is crucial for research and development.[2] This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound.

Principle

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with ultraviolet (UV) detection for the separation and quantification of this compound. The separation is achieved on a C18 stationary phase with a gradient elution of methanol and water. The hydrophobic nature of the C18 column retains the relatively non-polar this compound, while the gradient elution with an organic solvent allows for its separation from other components in the sample matrix. Detection is performed at a UV wavelength where this compound exhibits significant absorbance, ensuring sensitive and specific measurement.

Experimental Protocols

1. Apparatus and Materials

-

High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

-

C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Data acquisition and processing software.

-

Analytical balance.

-

Volumetric flasks, pipettes, and other standard laboratory glassware.

-

Syringe filters (0.45 µm).

-

Ultrasonic bath.

2. Reagents and Standards

-

This compound analytical standard (purity ≥ 98%).

-

HPLC grade methanol.

-

HPLC grade acetonitrile.

-

Deionized water (18.2 MΩ·cm).

-

Formic acid (optional, for mobile phase modification).

3. Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below.

| Parameter | Condition |

| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Deionized Water |

| Mobile Phase B | Methanol |

| Gradient Elution | 0-5 min: 50% B; 5-20 min: 50-90% B; 20-25 min: 90% B; 25.1-30 min: 50% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 280 nm |

4. Preparation of Standard Solutions

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.

-